acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid Cell-permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Brand Name: Vulcanchem
CAS No.: 137694-75-8
VCID: VC21180141
InChI: InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
SMILES: CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

CAS No.: 137694-75-8

Cat. No.: VC21180141

Molecular Formula: C9H20N4O4

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid - 137694-75-8

Specification

Description Cell-permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
CAS No. 137694-75-8
Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
IUPAC Name acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
Standard InChI Key IKPNWIGTWUZCKM-UHFFFAOYSA-N
SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Canonical SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Appearance Assay:≥98%A white solid

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